molecular formula C10H17N B1470574 3-Cyclopentylidenepiperidine CAS No. 1508896-31-8

3-Cyclopentylidenepiperidine

Cat. No.: B1470574
CAS No.: 1508896-31-8
M. Wt: 151.25 g/mol
InChI Key: BSKOABHMNMGSMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopentylidenepiperidine is a useful research compound. Its molecular formula is C10H17N and its molecular weight is 151.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-cyclopentylidenepiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c1-2-5-9(4-1)10-6-3-7-11-8-10/h11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKOABHMNMGSMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C2CCCNC2)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Cyclopentylidenepiperidine is a novel compound belonging to the class of piperidine derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.

Overview of Piperidine Derivatives

Piperidine derivatives are known for their wide-ranging pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective properties. The structural diversity of piperidines allows for modifications that enhance their biological activity. Recent studies have shown that piperidine derivatives can interact with various biological targets such as enzymes, receptors, and ion channels, leading to significant therapeutic effects in multiple disease models .

  • Enzymatic Interactions :
    • This compound has been predicted to interact with several enzymes, including kinases and proteases. These interactions may modulate pathways involved in inflammation and apoptosis, potentially making it useful in cancer treatment .
  • Neurotransmitter Modulation :
    • The compound may influence neurotransmitter uptake, suggesting potential applications in treating central nervous system disorders such as Parkinson's disease and depression . This modulation could lead to enhanced neuroprotection and improved cognitive function.
  • Ion Channel Activity :
    • It is hypothesized that this compound affects voltage-gated ion channels, which are crucial in neuronal excitability and signal transmission. This action could provide local anesthetic and anticonvulsant effects .

Pharmacological Profiles

The pharmacological profile of this compound suggests a broad spectrum of activity:

Activity Potential Effects
AntineoplasticInhibition of cancer cell proliferation
NeuroprotectiveProtection against neuronal damage
Anti-inflammatoryReduction of inflammatory responses
AntimicrobialInhibition of bacterial growth
Local anestheticTemporary loss of sensation in targeted areas

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of piperidine derivatives demonstrated that compounds similar to this compound significantly reduced neuronal apoptosis in models of neurodegeneration. The results indicated a potential mechanism involving the inhibition of caspase-3 activity, a key player in apoptosis .

Case Study 2: Anticancer Activity

In another study focused on anticancer properties, this compound was shown to inhibit the growth of various cancer cell lines through the modulation of cell cycle regulators and apoptosis pathways. The compound's ability to induce cell death in cancer cells while sparing normal cells highlights its therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclopentylidenepiperidine
Reactant of Route 2
3-Cyclopentylidenepiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.